2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
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Overview
Description
The compound is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . The compound also contains a trifluoromethylphenyl group, which is often used in medicinal chemistry to improve the biological activity of compounds .
Molecular Structure Analysis
The compound contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure containing two nitrogen atoms. It also has a trifluoromethylphenyl group attached, which could influence the compound’s properties and reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyrazolo[3,4-d]pyrimidine core and the trifluoromethylphenyl group. The pyrazolo[3,4-d]pyrimidine core could potentially undergo reactions at the nitrogen atoms or at the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability .Scientific Research Applications
ENPP1 Inhibitors
This compound is a derivative of 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one and has been found to possess inhibitory activities on Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) . ENPP1 negatively regulates the anti-cancer Stimulator of Interferon Genes (STING) pathway . Therefore, this compound could potentially be used in cancer immunotherapy .
Chalcogenation
The compound can be used in the process of chalcogenation . An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .
Synthesis of Derivatives
The compound can be used in the synthesis of 2-substituted-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one derivatives . This novel and efficient one-pot method has been developed by the combination of [3 + 3] cycloaddition, reduction, deamination reactions .
Future Directions
properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N5O2/c1-13-7-8-15(9-14(13)2)30-20-16(10-27-30)21(32)29(12-26-20)11-19(31)28-18-6-4-3-5-17(18)22(23,24)25/h3-10,12H,11H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOPXQAOUJFVIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide |
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